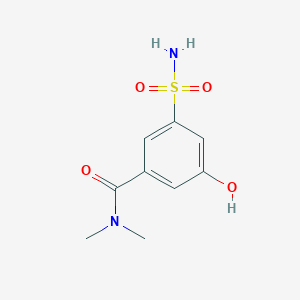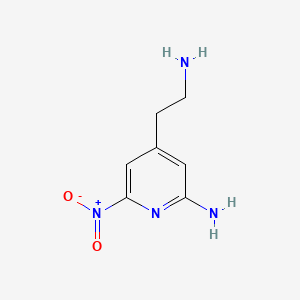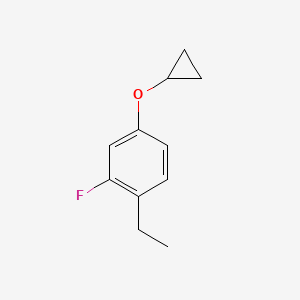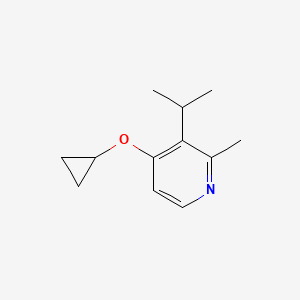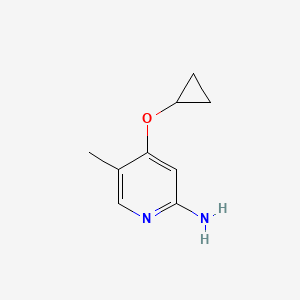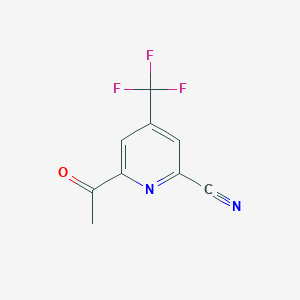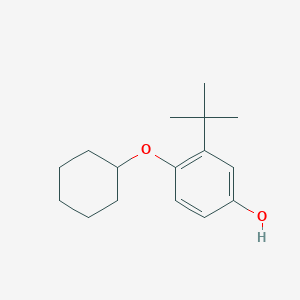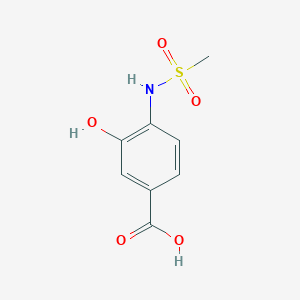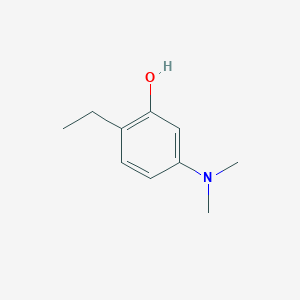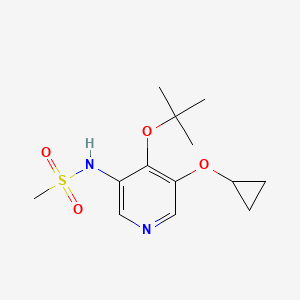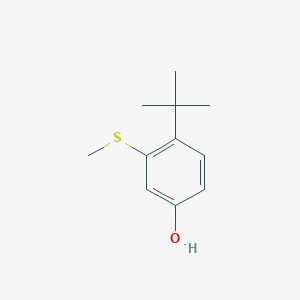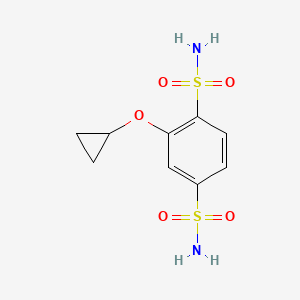
2-Cyclopropoxybenzene-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxybenzene-1,4-disulfonamide is an organic compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzene-1,4-disulfonamide typically involves the reaction of 2-cyclopropoxybenzene with chlorosulfonic acid, followed by the introduction of ammonia to form the sulfonamide groups. The reaction conditions generally include:
Temperature: Controlled to avoid decomposition.
Solvent: Often carried out in an inert solvent like dichloromethane.
Catalysts: May involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxybenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxybenzene-1,4-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes.
Pathways Involved: The inhibition of carbonic anhydrase can lead to reduced bicarbonate production, affecting cellular respiration and pH regulation.
Comparaison Avec Des Composés Similaires
Benzene-1,4-disulfonamide: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Contains a morpholine group, offering different biological activities.
Uniqueness: 2-Cyclopropoxybenzene-1,4-disulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O5S2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-cyclopropyloxybenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)7-3-4-9(18(11,14)15)8(5-7)16-6-1-2-6/h3-6H,1-2H2,(H2,10,12,13)(H2,11,14,15) |
Clé InChI |
KWRSVYGNOIURIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
